rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, cis
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Overview
Description
rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, cis: is a synthetic organic compound characterized by its unique structural features, including the presence of fluorine atoms and a bicyclic isoindole framework. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, cis typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Isoindole Core: The initial step involves the construction of the isoindole core through a cyclization reaction. This can be achieved by reacting a suitable diene with a dienophile under Diels-Alder reaction conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination. This step often requires the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents like carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, cis involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid, cis: Lacks the fluorine atoms, which may result in different biological activities and properties.
rac-(3aR,7aR)-6,6-dichloro-octahydro-1H-isoindole-3a-carboxylic acid, cis:
Uniqueness
The presence of fluorine atoms in rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, cis imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it a valuable compound in medicinal chemistry and other research fields.
Properties
CAS No. |
2580095-50-5 |
---|---|
Molecular Formula |
C9H13F2NO2 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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